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Compound of Interest

Compound Name: NPD926

Cat. No.: B1680004

Get Quote

Disclaimer: Initial searches for "NPD926" did not yield any publicly available information related

to cancer treatment. The following application notes and protocols are based on the available

research for the compound ST1926, an adamantyl retinoid investigated for its anti-cancer

properties. It is presumed that "NPD926" may have been a typographical error.

Application Notes
Introduction

ST1926 is a synthetic adamantyl retinoid compound that has demonstrated potent anti-tumor

activities in various human cancer models, including colorectal cancer (CRC).[1][2] Unlike

traditional retinoids, ST1926's mechanism of action is independent of nuclear retinoid

receptors. Instead, it has been shown to induce cancer cell death through a unique mechanism

involving the inhibition of DNA polymerase α (POLA1).[1][2] These notes provide an overview

of the time-dependent effects of ST1926 on cancer cells and protocols for evaluating its

efficacy.
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ST1926 exerts its anti-cancer effects by inducing early and massive DNA damage, which leads

to S-phase cell cycle arrest and ultimately apoptosis.[1][2] A key molecular target of ST1926 is

DNA polymerase α (POLA1), an enzyme crucial for DNA replication.[1][2] ST1926 has been

shown to inhibit POLA1 activity and reduce its protein expression levels.[1][2] The induction of

apoptosis by ST1926 appears to be independent of p53 and p21, suggesting its potential

efficacy in tumors with mutations in these common tumor suppressor genes.[1][2]

Time-Dependent Effects of ST1926 Treatment

The duration of ST1926 treatment is a critical factor in determining its cellular effects. Short-

term exposure is sufficient to induce initial DNA damage, while longer-term exposure leads to

more pronounced cell cycle arrest and apoptosis.

Early Events (within 24 hours): Treatment with ST1926 leads to the rapid induction of DNA

damage and an accumulation of cells in the S-phase of the cell cycle.[1][2] A significant

increase in the sub-G1 population, indicative of apoptotic cells, can be observed as early as

24 hours post-treatment.[1]

Late Events (24-48 hours): Continuous exposure to ST1926 for up to 48 hours results in a

substantial increase in apoptosis.[1] The dissipation of mitochondrial membrane potential is

also observed within this timeframe, indicating the involvement of the intrinsic apoptotic

pathway.[1][2]

Data Presentation
Table 1: Time-Dependent Effect of ST1926 on Cell Cycle Distribution in Colorectal Cancer Cells

Cell Line Treatment Duration (hours)
% of Cells in Sub-
G1 (Apoptosis)

HT29 1 µM ST1926 24 ~35%

HCT116 1 µM ST1926 24 ~35%

HCT116 p53-/- 1 µM ST1926 24 ~25%

HCT116 p21-/- 1 µM ST1926 24 ~25%
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Data is approximated from figures in the cited literature.[1]

Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)

This protocol is to determine the effect of ST1926 on the viability of cancer cells over a 48-hour

period.

Materials:

Cancer cell lines (e.g., HCT-116, HT-29)

Complete growth medium (e.g., DMEM with 10% FBS)

ST1926 stock solution (dissolved in DMSO)

96-well plates

Trichloroacetic acid (TCA)

Sulforhodamine B (SRB) solution

Tris base solution

Procedure:

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach

overnight.

Prepare serial dilutions of ST1926 in complete growth medium.

Remove the overnight medium from the cells and add 100 µL of the ST1926 dilutions to the

respective wells. Include a vehicle control (DMSO) and an untreated control.

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and

incubate for 1 hour at 4°C.
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Wash the plates five times with tap water and allow them to air dry.

Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at

room temperature.

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air

dry.

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each

well.

Read the absorbance at 510 nm using a microplate reader.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of ST1926 on cell cycle distribution over a 48-hour period.

Materials:

Cancer cell lines

6-well plates

ST1926 stock solution

Phosphate-buffered saline (PBS)

Trypsin-EDTA

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed 1 x 10^5 cells/well in 6-well plates and allow them to attach overnight.
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Treat the cells with the desired concentration of ST1926 (e.g., 1 µM) for 0, 24, and 48 hours.

Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 1,500 rpm for 5

minutes.

Wash the cell pellet with PBS and centrifuge again.

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at

-20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at

37°C in the dark.

Analyze the cell cycle distribution using a flow cytometer.

Visualizations
Signaling Pathway of ST1926 Action

ST1926 DNA Polymerase α
(POLA1)

inhibits
DNA Damage

inhibition leads to

S-Phase Arrest

Mitochondrial
Membrane Potential

Dissipation

Apoptosis

Click to download full resolution via product page

Caption: ST1926 inhibits POLA1, leading to DNA damage, S-phase arrest, and apoptosis.

Experimental Workflow for Cell Cycle Analysis
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Caption: Workflow for analyzing cell cycle distribution after ST1926 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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